![molecular formula C12H13N3O2S B4842101 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4842101.png)
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile
Overview
Description
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile, also known as MNTX, is a chemical compound that has been the focus of scientific research in recent years. It is a potent analgesic, which means that it can alleviate pain without causing sedation or addiction. MNTX has shown promising results in preclinical studies and is currently being investigated for its potential use in clinical settings.
Mechanism of Action
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile is a selective antagonist of the mu opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are responsible for the transmission of pain signals. Unlike traditional opioid analgesics, 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile does not activate the receptor, which means that it does not cause the side effects associated with opioids, such as sedation, respiratory depression, and addiction.
Biochemical and Physiological Effects:
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the development of chronic pain. 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile also increases the release of anti-inflammatory cytokines, which can help to reduce inflammation and pain. Additionally, 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the mu opioid receptor, which means that it can be used to study the role of this receptor in pain and other physiological processes. 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one limitation of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile is that it is not very soluble in water, which may make it difficult to use in certain experiments.
Future Directions
There are several areas of future research that could be explored with 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile. One area of interest is the potential use of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile in the treatment of chronic pain in humans. Clinical trials are currently underway to investigate the safety and efficacy of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile in this setting. Another area of interest is the potential use of 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile could be used to study the role of the mu opioid receptor in other physiological processes, such as addiction and reward.
Scientific Research Applications
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile has been extensively studied for its analgesic properties. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile acts by blocking the function of the mu opioid receptor, which is involved in the transmission of pain signals in the central nervous system.
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-8-10-2-1-3-14-12(10)18-9-11(16)15-4-6-17-7-5-15/h1-3H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUJXWFJUMXLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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